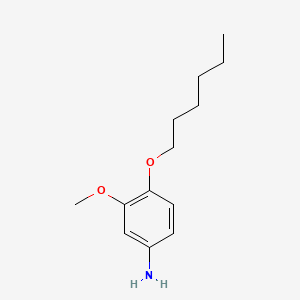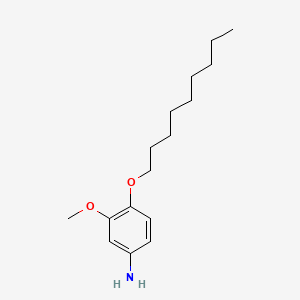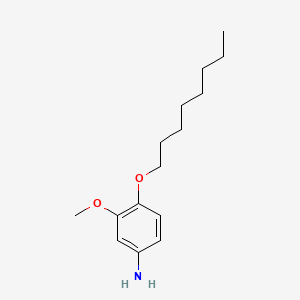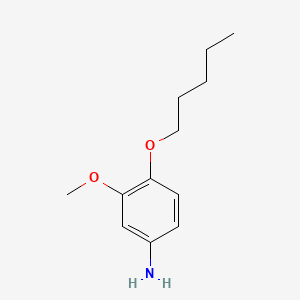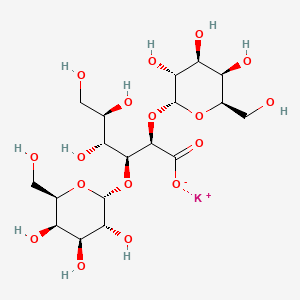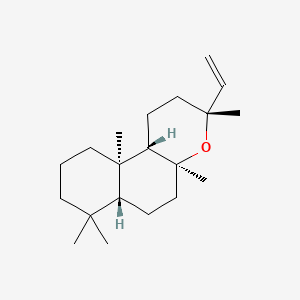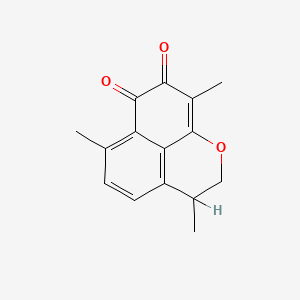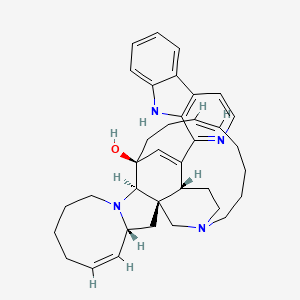
Meclonazepam
Overview
Description
It is structurally similar to clonazepam and has sedative and anxiolytic properties, as well as anti-parasitic effects against the parasitic worm Schistosoma mansoni . Despite its potential therapeutic uses, meclonazepam was never marketed as a medicine and instead appeared online as a designer drug .
Mechanism of Action
Target of Action
Meclonazepam, a benzodiazepine derivative, primarily targets the gamma-aminobutyric acid (GABA) receptors . GABA is the principal inhibitory neurotransmitter in the human body . Additionally, recent studies have identified that this compound targets transient receptor potential ion channels of the melastatin family (TRPM channels) in schistosome parasites .
Mode of Action
This compound acts as an allosteric modulator of GABA receptors . When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This enhances the GABA receptor responses, leading to sedative and anxiolytic effects . In the case of schistosome parasites, this compound activates TRPM channels, causing worm paralysis, tissue depolarization, and surface damage .
Biochemical Pathways
The metabolism of this compound is similar to that of other nitro-containing benzodiazepines such as clonazepam . The main metabolites of this compound found in human urine are amino-meclonazepam and acetamido-meclonazepam . Both metabolites are produced by hepatocytes and in a mice model .
Pharmacokinetics
Based on data from a single patient, the bioavailability can be estimated to be close to 100%, the volume of distribution to be around 300 l, and a plasma half-life approximately 80 hours .
Result of Action
The activation of GABA receptors by this compound results in sedative and anxiolytic effects, similar to other benzodiazepines . It also has anti-parasitic effects against the parasitic worm Schistosoma mansoni . The activation of TRPM channels in schistosome parasites leads to worm paralysis, tissue depolarization, and surface damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under nitrogen, the amount of amino-meclonazepam produced increased 140 times . .
Biochemical Analysis
Biochemical Properties
Meclonazepam interacts with various enzymes and proteins in the body. It is metabolized primarily in the liver, with the main metabolites found in human urine being amino-meclonazepam and acetamido-meclonazepam . These metabolites suggest that this compound undergoes N-dealkylation and nitro reduction, similar to other nitro-containing benzodiazepines such as clonazepam .
Cellular Effects
This compound has several effects on cellular processes. It influences cell function by interacting with GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the effect of the neurotransmitter GABA and leading to sedative and anxiolytic effects
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. As a benzodiazepine, this compound enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons. By binding to the benzodiazepine site on the GABA receptor, this compound increases the frequency of the chloride channel opening within the receptor complex, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, under nitrogen, the amount of amino-meclonazepam produced increased 140 times . This suggests that the metabolic activity and the resulting effects of this compound can vary significantly under different conditions. More detailed studies are needed to understand the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound can successfully cure parasitic infections with a single dose of at least 0.3 mg/kg, but clinical tolerance was limited by severe adverse drug effects including drowsiness, dizziness, slurred speech, ataxia, muscle weakness, reduced mental alertness, and lateral nystagmus .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, undergoing processes such as N-dealkylation and nitro reduction . The main metabolites, amino-meclonazepam and acetamido-meclonazepam, suggest interactions with various enzymes during metabolism .
Preparation Methods
The synthesis of meclonazepam involves the formation of a benzodiazepine core structure. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with methylamine to form 2-chlorobenzamide. This intermediate is then reacted with 2-nitrobenzyl chloride to form the corresponding nitro compound, which undergoes cyclization to form the benzodiazepine core. The final step involves the reduction of the nitro group to form this compound .
Chemical Reactions Analysis
Meclonazepam undergoes several types of chemical reactions, including:
Scientific Research Applications
Meclonazepam has been studied for its potential use in various scientific fields:
Comparison with Similar Compounds
Meclonazepam is similar to other benzodiazepines such as clonazepam, flubromazolam, and diclazepam . it is unique in its combination of sedative, anxiolytic, and anti-parasitic properties . Unlike many other benzodiazepines, this compound was never marketed as a medicine and instead appeared as a designer drug .
Similar Compounds
- Clonazepam
- Flubromazolam
- Diclazepam
- Deschloroetizolam
Properties
IUPAC Name |
(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVYJCAFWGNSY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207366 | |
| Record name | Meclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58662-84-3 | |
| Record name | Meclonazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclonazepam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MECLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

